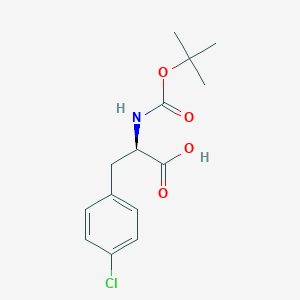
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid
Übersicht
Beschreibung
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a chemical compound with the molecular formula C17H24N2O6 . It is a solid substance and has a molecular weight of 352.39 .
Synthesis Analysis
The synthesis of this compound involves the use of 3,5-diaminobenzoic acid and di-tert-butyldicarbonate . The reaction is carried out at room temperature under a nitrogen atmosphere for 12 hours . The reactant cooled in cold water is added to obtain a precipitate, which is then filtered to remove the residual solvent . The filtered precipitate is extracted with ethyl acetate and dried in vacuum at 80° C. for more than 24 hours to obtain 3,5-di-tertiary-butoxycarbonylaminobenzoic acid .Molecular Structure Analysis
The linear structure formula of 3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is C17H24N2O6 .Physical And Chemical Properties Analysis
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid is a solid substance . It has a molecular weight of 352.39 .Wissenschaftliche Forschungsanwendungen
Dendrimer Synthesis : The compound is used as a monomer in the synthesis of novel amino acid-based dendrimers, employing convergent synthesis methods and BOP-peptide coupling methods (Mulders et al., 1997).
Ligand Synthesis : It plays a role in the synthesis of rigid P-chiral phosphine ligands, which are crucial in the rhodium-catalyzed asymmetric hydrogenation of functionalized alkenes (Imamoto et al., 2012).
Surface Bivalent Anchor : The compound serves as a metal oxide surface bivalent anchor, showing potential in binding to metal oxide surfaces (Nakhle et al., 1999).
Formation of Pyrrolidine Analogs : It is involved in the base-induced dimerization of urethane-protected amino acid N-carboxanhydrides to form pyrrolidine analogs (Leban & Colson, 1996).
Polymerization : Used in the ring-opening metathesis polymerization of amino acid-functionalized norbornene diester monomers (Sutthasupa et al., 2007).
Synthesis of Amino Derivatives : Useful in the synthesis of 3,5-bis(aminomethyl)benzoic acid, which can be commercialized due to its simple post-treatment and cost-effectiveness (Yong, 2010).
Synthesis of Hydroxylamine and Hydroxamic Acid Derivatives : Employed in synthesizing a variety of hydroxylamine and hydroxamic acid derivatives (Staszak & Doecke, 1994).
Drug Discovery Applications : Utilized in antibacterial drug discovery programs, providing analogues of platensimycin (Capuano et al., 2009).
Safety And Hazards
Eigenschaften
IUPAC Name |
3,5-bis[(2-methylpropan-2-yl)oxycarbonylamino]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H24N2O6/c1-16(2,3)24-14(22)18-11-7-10(13(20)21)8-12(9-11)19-15(23)25-17(4,5)6/h7-9H,1-6H3,(H,18,22)(H,19,23)(H,20,21) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SSZRVVHPLPWQCW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1=CC(=CC(=C1)C(=O)O)NC(=O)OC(C)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H24N2O6 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50363536 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
352.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3,5-Bis((tert-butoxycarbonyl)amino)benzoic acid | |
CAS RN |
133887-83-9 | |
| Record name | 3,5-Bis[(tert-butoxycarbonyl)amino]benzoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50363536 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















